molecular formula C9H13ClFNO B1522103 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride CAS No. 1193389-16-0

1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride

Cat. No. B1522103
M. Wt: 205.66 g/mol
InChI Key: DZFKSENVDGIYBA-UHFFFAOYSA-N
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Description

“1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride” is a compound that contains an amino group (-NH2) and a propoxy group attached to a benzene ring, which also has a fluorine atom attached to it . The hydrochloride indicates that it’s a salt formed with hydrochloric acid.

Scientific Research Applications

Amination Reactions under Microwave Irradiation

Research on the reaction between 4-fluoro-1-acyl-benzene and N-substituted ethanolamine under microwave irradiation has shown the synthesis of a series of 4-[N-alkylN-(2-hydroxylethyl)]amino-1-acylbenzene products. This method is noted for its convenience and time efficiency, suggesting potential pathways for the synthesis of related compounds, including "1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride" (Tao Xiao-chun, 2008).

Fluorimetric Determination of Amino Acids

The fluorogenic reaction of amino acids with specific reagents, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, has been superior in terms of reactivity and fluorescence yield for the determination of secondary amino acids. This research could provide a basis for analytical applications involving fluorobenzene derivatives in the detection and quantification of amino acids (K. Imai & Yoshihiko Watanabe, 1981).

Hydrogen Bonding and Sodium Coordination in Crystal Structures

The study of hydrogen bonding and sodium coordination in the crystal structure of N-substituted pamidronate anions, derived from reactions involving fluorobenzene derivatives, highlights the compound's complex intermolecular interactions. This research suggests potential applications in material science and crystallography, where the structural properties of similar compounds could be of interest (G. Reiss, Marco Puhl, & G. Hägele, 2018).

properties

IUPAC Name

1-(4-fluorophenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFKSENVDGIYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride

CAS RN

1193389-16-0
Record name 2-Propanamine, 1-(4-fluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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